Cas no 2470436-46-3 (3-Ethyl-5-ethynyl-1,2-oxazole)

3-Ethyl-5-ethynyl-1,2-oxazole 化学的及び物理的性質
名前と識別子
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- 2470436-46-3
- 3-Ethyl-5-ethynyl-1,2-oxazole
- EN300-7551362
-
- インチ: 1S/C7H7NO/c1-3-6-5-7(4-2)9-8-6/h2,5H,3H2,1H3
- InChIKey: AVANSLQRXSRLKC-UHFFFAOYSA-N
- ほほえんだ: O1C(C#C)=CC(CC)=N1
計算された属性
- せいみつぶんしりょう: 121.052763847g/mol
- どういたいしつりょう: 121.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 26Ų
3-Ethyl-5-ethynyl-1,2-oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7551362-0.5g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95.0% | 0.5g |
$847.0 | 2025-02-24 | |
1PlusChem | 1P028UB6-50mg |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 50mg |
$363.00 | 2024-05-21 | |
Aaron | AR028UJI-10g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 10g |
$6443.00 | 2023-12-15 | |
Aaron | AR028UJI-5g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Enamine | EN300-7551362-0.25g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95.0% | 0.25g |
$538.0 | 2025-02-24 | |
Enamine | EN300-7551362-0.1g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95.0% | 0.1g |
$376.0 | 2025-02-24 | |
Aaron | AR028UJI-500mg |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 500mg |
$1190.00 | 2025-02-17 | |
Aaron | AR028UJI-250mg |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 250mg |
$765.00 | 2025-02-17 | |
1PlusChem | 1P028UB6-1g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 1g |
$1405.00 | 2024-05-21 | |
1PlusChem | 1P028UB6-5g |
3-ethyl-5-ethynyl-1,2-oxazole |
2470436-46-3 | 95% | 5g |
$3952.00 | 2024-05-21 |
3-Ethyl-5-ethynyl-1,2-oxazole 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
3-Ethyl-5-ethynyl-1,2-oxazoleに関する追加情報
3-Ethyl-5-ethynyl-1,2-Oxazole: A Comprehensive Overview
3-Ethyl-5-ethynyl-1,2-Oxazole, also known by its CAS number 2470436-46-3, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered rings consisting of four carbon atoms and one oxygen atom. The presence of an ethyl group at the 3-position and an ethynyl group at the 5-position introduces unique electronic and structural properties to this molecule, making it a valuable compound for various applications.
The structure of 3-Ethyl-5-ethynyl-1,2-Oxazole is characterized by its conjugated system, which plays a crucial role in its reactivity and stability. The ethynyl group (a sp-hybridized carbon-carbon triple bond) imparts high reactivity due to its linear geometry and ability to engage in π-interactions. This makes the compound suitable for use in click chemistry reactions, such as the Huisgen cycloaddition, where it can serve as a versatile building block for constructing complex molecules. Recent studies have highlighted its potential in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.
In terms of physical properties, 3-Ethyl-5-ethynyl-1,2-Oxazole exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its UV-vis spectrum shows strong absorption bands in the visible region, which is attributed to the conjugation within the oxazole ring. This property makes it an attractive candidate for applications in optoelectronics and photonics.
The synthesis of 3-Ethyl-5-ethynyl-1,2-Oxazole typically involves a two-step process: first, the preparation of an appropriate oxazole derivative through condensation reactions involving aldehydes or ketones with ammonia or an ammonium salt; second, the introduction of the ethynyl group via a Sonogashira coupling reaction or other cross-coupling methodologies. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and enhancing scalability.
3-Ethyl-5-Ethynyl-Oxazole has found applications in drug discovery due to its ability to modulate biological pathways. For instance, studies have shown that this compound exhibits potential anti-tumor activity by inhibiting specific kinases involved in cancer cell proliferation. Additionally, it has been explored as a lead compound for developing novel antibiotics targeting bacterial biofilms.
In the realm of materials science, 3-Ethyl-5-Ethynyl-Oxazole has been utilized as a precursor for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit high surface area and porosity, making them ideal candidates for gas storage and catalysis applications. Recent research has demonstrated that COFs derived from this compound exhibit exceptional stability under harsh conditions, further expanding its utility.
The environmental impact of 3-Ethyl-5-Ethynyl-Oxazole has also been a topic of interest. Studies indicate that it undergoes rapid degradation under UV light or enzymatic action, minimizing its persistence in aquatic environments. However, further investigations are required to fully understand its ecological footprint and ensure sustainable practices during its production and use.
In conclusion, 3-Ethyl-5-Ethynyl-Oxazole, with its unique chemical properties and diverse applications across multiple disciplines, continues to be a focal point for scientific research. As advancements in synthetic methodologies and material characterization techniques unfold, this compound is poised to play an even more significant role in shaping future technologies.
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